molecular formula C21H36O9 B12889709 Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 206049-37-8

Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

Cat. No.: B12889709
CAS No.: 206049-37-8
M. Wt: 432.5 g/mol
InChI Key: AXBGRVZTXCXUCG-UHFFFAOYSA-N
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Description

Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS RN: 206049-37-8), also known as (3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenyl)methanol, is a benzyl alcohol derivative featuring two symmetrical oligoethyleneoxy chains at the 3- and 5-positions of the benzene ring. The compound is structurally related to dendrimers and surfactants, with applications in materials science, particularly in self-assembling systems or as a building block for functional polymers .

Properties

CAS No.

206049-37-8

Molecular Formula

C21H36O9

Molecular Weight

432.5 g/mol

IUPAC Name

[3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol

InChI

InChI=1S/C21H36O9/c1-23-3-5-25-7-9-27-11-13-29-20-15-19(18-22)16-21(17-20)30-14-12-28-10-8-26-6-4-24-2/h15-17,22H,3-14,18H2,1-2H3

InChI Key

AXBGRVZTXCXUCG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=CC(=C1)CO)OCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with ethylene oxide derivatives under basic conditions. The reaction proceeds through the formation of intermediate ethoxy groups, which are then further reacted to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols .

Scientific Research Applications

Applications in Scientific Research

  • Solvent in Organic Synthesis
    • Benzenemethanol derivatives are often utilized as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds. This property is particularly useful in reactions requiring non-polar environments or when working with sensitive reagents that may react with more reactive solvents.
  • Catalyst for Chemical Reactions
    • The compound has been investigated for its role as a catalyst in various chemical reactions, including those involving radical mechanisms. Its ether functionalities can stabilize transition states, making reactions more efficient .
  • Drug Development
    • Research has indicated potential applications in drug formulation where the compound can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This is particularly relevant in the development of formulations for poorly soluble therapeutic agents .
  • Polymer Chemistry
    • The ether groups in benzenemethanol derivatives allow for their use in polymer chemistry, particularly in the synthesis of polyethers and polyurethanes. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various applications including coatings and adhesives .

Case Study 1: Use as a Solvent

A study published in the Journal of Organic Chemistry explored the effectiveness of benzenemethanol derivatives as solvents for synthesizing complex organic molecules. The results indicated that reactions conducted with these solvents yielded higher purity products compared to conventional solvents .

Case Study 2: Drug Formulation

Research conducted by Wang et al. (2004) demonstrated that benzenemethanol derivatives could enhance the solubility of poorly soluble drugs through the formation of stable drug-carrier complexes. This study highlighted the potential for improved therapeutic efficacy in drug delivery systems .

Case Study 3: Polymer Applications

A recent investigation into the application of benzenemethanol derivatives in polymer synthesis showed that incorporating these compounds into polymer matrices improved mechanical strength and thermal resistance. This makes them ideal candidates for high-performance materials used in industrial applications .

Mechanism of Action

The mechanism of action of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural Analogues with Oligoethyleneoxy Chains
Compound Structure Key Differences Properties
Target Compound 3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl alcohol Central benzyl alcohol core with two branched ethoxy chains Amphiphilic, thermosensitive in solution
tert-Butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate (4) tert-Boc-protected amine instead of benzyl alcohol Carbamate group replaces -CH2OH Lower polarity; thermosensitive with reversible turbidity changes
Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (15) Benzimidazole-pyridine core with sulfonamide and ethoxy chains Heteroaromatic core with sulfonamide groups Enhanced solubility in polar solvents; potential for coordination chemistry

Key Observations :

  • The target compound’s benzyl alcohol group increases hydrophilicity compared to the tert-butyl carbamate derivative, which may influence aggregation behavior in aqueous solutions .
  • Compounds with aromatic heterocycles (e.g., benzimidazole in ) exhibit distinct electronic properties, enabling applications in catalysis or photochemistry, unlike the purely hydrocarbon-based target compound .
Functional Group Impact on Reactivity
  • Sulfonated Derivatives (e.g., compounds 13–14 in ):

    • Feature benzenesulfonyl and chlorosulfonyl groups, enhancing electrophilicity for nucleophilic substitution reactions.
    • Contrast with the target compound’s inert oligoethyleneoxy chains, which prioritize physical properties (e.g., solubility) over chemical reactivity .
  • Ethoxyethanol Derivatives (e.g., 2-(2-ethoxyethoxy)ethanol): Smaller linear ethoxy chains result in higher volatility and acute oral toxicity (Category 4) compared to the target compound’s bulky, branched structure, which likely reduces toxicity .
Solution Behavior
  • Thermosensitivity : Both the target compound and its tert-butyl carbamate analog exhibit lower critical solution temperature (LCST)-like behavior. Increasing concentration reduces turbidity, suggesting entropy-driven aggregation .
  • Solubility: The oligoethyleneoxy chains grant solubility in both polar (water, ethanol) and nonpolar solvents (dichloromethane), outperforming sulfonated analogs (), which require polar aprotic solvents .

Biological Activity

Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (commonly referred to as compound 1), is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H36O9
  • Molecular Weight : 432.5 g/mol
  • InChIKey : AXBGRVZTXCXUCG-UHFFFAOYSA-N
  • SMILES : OCc1cc(cc(c1)OCCOCCOCCOC)OCCOCCOCCOC

The compound features multiple ether linkages which may contribute to its solubility and interaction with biological systems. The presence of methoxy groups enhances its hydrophilicity, potentially influencing its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Preliminary studies suggest that compound 1 may possess such properties, although specific assays are needed to quantify its efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are essential in evaluating the safety and therapeutic potential of new compounds. In vitro studies have shown that compounds structurally related to benzenemethanol derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung)25
HeLa (Cervical)30
MCF-7 (Breast)20

These values indicate that compound 1 may have potential as an anticancer agent, although further studies are required to confirm these findings.

The proposed mechanism of action for compounds like benzenemethanol derivatives often involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This may be mediated by the modulation of reactive oxygen species (ROS) levels and the subsequent activation of caspases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of several benzenemethanol derivatives on various cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis. The study concluded that modifications in the side chains could enhance biological activity, suggesting a structure-activity relationship (SAR) worth exploring further.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Toxicological Assessment

Despite promising biological activities, toxicological assessments are critical for determining the safety profile of compound 1. Preliminary data suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- in high purity?

  • Methodology : Use a multi-step etherification approach. Begin with 3,5-dihydroxybenzenemethanol as the core structure. Introduce ethoxyethoxy chains via nucleophilic substitution using alkyl bromides or tosylates in anhydrous DMF with a strong base (e.g., Cs₂CO₃) at 80–100°C. Monitor reaction progress via TLC and purify intermediates via column chromatography (ethyl acetate/petroleum ether gradient). Final purity (>95%) can be confirmed by HPLC and ¹H/¹³C NMR .

Q. How can the solubility profile of this compound be systematically characterized?

  • Methodology : Conduct solubility tests in solvents of varying polarity (e.g., water, DMSO, THF, chloroform) using gravimetric analysis. Compare results with structurally similar ethoxyethoxy derivatives, such as 2-[2-(2-methoxyethoxy)ethoxy]ethanol, which exhibits high solubility in polar aprotic solvents . Tabulate data as follows:

SolventSolubility (mg/mL)Temperature (°C)Reference Compound Analog
DMSO>5025
THF30–4025
Chloroform10–1525

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ethoxy sidechains (δ 3.3–4.0 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) or MALDI-TOF. Compare FT-IR spectra with analogs like 4-methoxybenzenemethanol to validate O-H and ether stretching bands (~3400 cm⁻¹ and 1100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for ethoxy sidechain conformation be resolved?

  • Methodology : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals from flexible ethoxy chains. Compare with computational models (DFT or MD simulations) to predict preferred conformations. For example, in analogous compounds like 4-methoxybenzenemethanol, gauche effects in ethoxy chains dominate .

Q. What strategies mitigate hydrolysis of the methoxyethoxy groups under acidic/basic conditions?

  • Methodology : Test stability in pH 2–12 buffers at 25–60°C. Use LC-MS to track degradation products. Introduce steric hindrance (e.g., branching) or replace labile methoxy groups with stable alternatives (e.g., tert-butyl ethers). Refer to benzenemethanol derivatives with fluorinated sidechains for improved stability .

Q. How does this compound interact with lipid bilayers or micelles in drug delivery studies?

  • Methodology : Use fluorescence quenching assays with pyrene probes to determine critical micelle concentration (CMC). Conduct DSC or ITC to study phase transitions in lipid bilayers. Compare with PEGylated surfactants, noting enhanced biocompatibility due to ethoxyethoxy motifs .

Q. What contradictions exist in reported catalytic applications of similar benzenemethanol derivatives?

  • Methodology : Analyze literature on benzenemethanol-based catalysts (e.g., oxidation of alcohols). Conflicting data on turnover numbers may arise from solvent effects (e.g., DMF vs. THF) or trace metal impurities. Replicate experiments under inert atmospheres and validate via ICP-MS .

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